molecular formula C14H16N4O2 B2511649 (5-methylisoxazol-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone CAS No. 2034455-75-7

(5-methylisoxazol-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone

Katalognummer B2511649
CAS-Nummer: 2034455-75-7
Molekulargewicht: 272.308
InChI-Schlüssel: DGRRACDZKUMWQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-methylisoxazol-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone is a useful research compound. Its molecular formula is C14H16N4O2 and its molecular weight is 272.308. The purity is usually 95%.
BenchChem offers high-quality (5-methylisoxazol-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-methylisoxazol-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Compounds containing isoxazole moieties, such as the one , have been synthesized and studied for their biological activities. For instance, derivatives of comenic acid containing isoxazole and isothiazole moieties have been synthesized and exhibited a synergetic effect when mixed with Temobel, a first-line antitumor drug used in brain tumors chemotherapy (Kletskov et al., 2018). This suggests that compounds with isoxazole moieties could have potential applications in enhancing the efficacy of existing chemotherapeutic agents.

Molecular Docking Studies and Anticancer Evaluation

Novel series of compounds incorporating isoxazole derivatives have been designed, synthesized, and characterized, with their biological evaluation including molecular docking studies against human DHFR. Some of these compounds showed potent anticancer activity against human breast cancer cell lines MCF-7 and MDA-MB-231, indicating their potential as therapeutic agents in cancer treatment (Radhika et al., 2020).

Bioactivation Pathways

Research into the biotransformation of isoxazole rings has uncovered novel bioactivation pathways in human liver microsomes. These pathways involve the enzyme-catalyzed cleavage of the isoxazole ring, leading to the formation of various products, including a GSH adduct of a cyanoacrolein derivative after ring opening (Yu et al., 2011). Such studies are crucial for understanding the metabolic fate of isoxazole-containing compounds in biological systems.

Antimicrobial and Anticancer Agents

Pyrazole derivatives with isoxazole moieties have been synthesized and evaluated for their antimicrobial and anticancer activities. Certain compounds in this class have shown higher anticancer activity compared to doxorubicin, a reference drug, as well as significant antimicrobial activity (Hafez et al., 2016). This indicates the therapeutic potential of these compounds in treating both infectious diseases and cancer.

Synthesis of Novel Derivatives

Efforts in the synthesis of novel derivatives containing isoxazole and related heterocyclic moieties continue to advance, with the aim of discovering compounds with valuable pharmacological properties. For instance, the synthesis of new 1,3-oxazole clubbed pyridyl-pyrazolines has been investigated for their anticancer and antimicrobial properties, demonstrating the versatility and potential of these compounds in medical research (Katariya et al., 2021).

Eigenschaften

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-9-7-12(16-20-9)14(19)17-5-6-18-13(8-17)10-3-2-4-11(10)15-18/h7H,2-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRRACDZKUMWQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCN3C(=C4CCCC4=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-methylisoxazol-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.